spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one is a member of the spiropyran family, known for its photochromic properties. These compounds can switch between two isomeric forms when exposed to different stimuli such as light, temperature, and pH. This unique characteristic makes them valuable in various applications, including smart materials, molecular electronics, and sensors.
Scientific Research Applications
Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying photochromic behavior.
Biology: The compound’s ability to switch between isomeric forms makes it useful in biological sensors and imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and photopharmacology.
Mechanism of Action
Target of action
Spiro compounds often interact with various enzymes and receptors in the body due to their unique 3D structure . The exact target would depend on the specific functional groups present in the compound.
Mode of action
The mode of action of spiro compounds can vary widely. For example, some spiro compounds are known to inhibit certain enzymes, thereby altering biochemical pathways . The specific mode of action of “spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one” would need to be determined through experimental studies.
Biochemical pathways
Again, this would depend on the specific targets of the compound. Spiro compounds can potentially affect a wide range of biochemical pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Spiro compounds, due to their unique structure, might have distinctive pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some spiro compounds are known to have antimicrobial, anti-inflammatory, and antitumor activities .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure, its interaction with targets, and its overall bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one typically involves a two-stage process. The first stage is the condensation of 4H-1,3-benzoxazin-4-onium perchlorate with an appropriate nucleophile. This is followed by a deprotonation step to yield the desired spiro compound . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be induced by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spiropyran derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share similar photochromic properties and undergo reversible isomerization.
Spirooxazines: Another class of photochromic compounds with comparable behavior under external stimuli.
Spiro-4H-pyrans: These compounds also exhibit photochromic properties and are used in similar applications.
Uniqueness
Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one is unique due to its specific structural features, which provide distinct photochromic properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-12(5-7-15-8-6-12)16-10-4-2-1-3-9(10)13-11/h1-4H,5-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZGQFJJNNSKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.